Dasatinib metabolite M6

Pharmacology Kinase Inhibition Metabolite Activity

Dasatinib metabolite M6 (M6), also known as Dasatinib carboxylic acid, is an oxidative metabolite formed by a cytosolic oxidoreductase (not CYP enzymes). Unlike CYP3A4-formed metabolites, M6 is pharmacologically inactive (>50-fold less potent than Dasatinib) making it ideal as a negative control in cell-based assays or as a selective marker for non-CYP-mediated clearance pathways. Its unique metabolic route makes it essential for comprehensive bioanalytical method validation (LC-MS/MS) and ADME profiling. This certified reference standard is optimized for research use only, ensuring accurate pharmacokinetic characterization and regulatory-compliant method development.

Molecular Formula C22H24ClN7O3S
Molecular Weight 502.0 g/mol
CAS No. 910297-53-9
Cat. No. B193337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib metabolite M6
CAS910297-53-9
Synonyms4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic Acid
Molecular FormulaC22H24ClN7O3S
Molecular Weight502.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
InChIInChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
InChIKeyVMCDXJFWSYUNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib metabolite M6 (910297-53-9): Oxidative Carboxylic Acid Metabolite Reference Standard for Dasatinib Pharmacokinetic and Metabolism Studies


Dasatinib metabolite M6 (CAS: 910297-53-9), also known as Dasatinib carboxylic acid, is an oxidative metabolite of the dual Bcr-Abl and Src family tyrosine kinase inhibitor dasatinib . The compound has a molecular formula of C₂₂H₂₄ClN₇O₃S and a molecular weight of 501.99 g/mol [1]. It is formed via oxidation of the primary alcohol on the hydroxyethylpiperazine side chain to a carboxylic acid, representing one of the primary circulating metabolites in humans following oral dasatinib administration [2].

Why Dasatinib metabolite M6 (910297-53-9) Cannot Be Substituted with In-Class Dasatinib Metabolites for Analytical and Metabolic Studies


Dasatinib metabolite M6 is not functionally interchangeable with other major dasatinib metabolites such as M4, M5, M20, or M24 due to fundamental differences in its enzymatic formation pathway and its distinct pharmacological potency profile [1]. Unlike M4, M20, and M24, which are primarily generated by CYP3A4, M6 is formed by a cytosolic oxidoreductase, representing a unique metabolic branch [2]. Furthermore, M6 exhibits substantially reduced kinase inhibitory activity compared to the parent drug and to other metabolites like M4, making it a specific marker for assessing alternative clearance routes rather than for studying active pharmacodynamic contributions [3].

Quantitative Differentiation Evidence for Dasatinib metabolite M6 (910297-53-9)


Kinase Inhibitory Potency: M6 Exhibits >50-Fold Lower Activity Compared to Dasatinib and M4

Dasatinib metabolite M6 is among the least potent of the primary dasatinib metabolites, with an IC50 >50-fold higher (i.e., lower potency) than the parent drug dasatinib in cell-based kinase inhibition assays [1]. In contrast, metabolite M4 is approximately equipotent to dasatinib, while M5 and M20 are 10-20-fold less potent [1].

Pharmacology Kinase Inhibition Metabolite Activity

Metabolic Pathway Divergence: M6 Formation via Cytosolic Oxidoreductase, Not CYP3A4

Unlike the CYP3A4-mediated formation of metabolites M4, M20, and M24, the formation of M6 is catalyzed by a cytosolic oxidoreductase [1]. This represents a distinct and non-CYP-dependent clearance pathway for dasatinib.

Drug Metabolism Enzymology CYP450

Plasma Exposure and Clearance Profile: M6 AUC and Cmax Values

In patients receiving a 180-mg oral dose of dasatinib, M6 exhibited distinct pharmacokinetic parameters [1]. While M20 was the most prominent metabolite with an AUC ~45% of dasatinib, M6, along with M4, M5, and M24, had lower relative exposures [1].

Pharmacokinetics Bioanalysis LC-MS/MS

Minimal Contribution to In Vivo Activity: Clinical Pharmacology Assessment

Based on patient plasma exposures and cell-based IC50 values for Src and Bcr-Abl kinase inhibition, M6, along with other primary metabolites (M4, M5, M20, M24), is not expected to contribute significantly to the in vivo pharmacological activity of dasatinib [1]. This assessment is specific to the clinical context.

Clinical Pharmacology Drug Development Safety

Defined Application Scenarios for Dasatinib metabolite M6 (910297-53-9)


Analytical Reference Standard for LC-MS/MS Quantification in Pharmacokinetic Studies

Dasatinib metabolite M6 is essential as a certified reference standard for the development and validation of quantitative bioanalytical methods, such as LC-MS/MS assays, aimed at monitoring dasatinib metabolism and pharmacokinetics in plasma or urine samples [1]. Its use ensures accurate identification and quantification of this specific oxidative pathway, which is distinct from the CYP3A4-mediated routes.

In Vitro Probe for Non-CYP Oxidative Metabolism Research

Due to its unique formation by a cytosolic oxidoreductase rather than CYP enzymes, M6 serves as a specific probe to investigate non-CYP-mediated drug metabolism [1]. This is particularly valuable for studying potential drug-drug interactions or disease-related alterations in alternative oxidative clearance mechanisms that would not be detected by standard CYP inhibition or phenotyping assays.

Metabolite Identification and Structural Confirmation in Drug Disposition Studies

In radiolabeled human ADME (Absorption, Distribution, Metabolism, Excretion) studies, M6 is a key component for the comprehensive profiling of circulating drug-related material [1]. Its known structure and properties allow for definitive identification in complex biological matrices, contributing to the overall mass balance and understanding of dasatinib's metabolic fate.

Negative Control for Pharmacodynamic Assays in Dasatinib Research

Given its negligible in vitro and in vivo kinase inhibitory activity (>50-fold less potent than dasatinib), M6 can be utilized as a negative control in cell-based assays designed to study dasatinib's mechanism of action [1]. This helps confirm that observed effects are specifically due to parent drug activity and not confounded by this major circulating metabolite.

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